molecular formula C10H13NO2 B1626304 benzyl N-ethylcarbamate CAS No. 65935-09-3

benzyl N-ethylcarbamate

Cat. No.: B1626304
CAS No.: 65935-09-3
M. Wt: 179.22 g/mol
InChI Key: AHPJFFOLNINEFK-UHFFFAOYSA-N
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Description

Benzyl N-ethylcarbamate is an organic compound with the molecular formula C10H13NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group (C6H5CH2–) and an ethyl group (C2H5–). This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with ethylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is usually purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl N-ethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-ethylcarbamate involves the hydrolysis of the carbamate group to release the corresponding amine and carbon dioxide. This reaction is catalyzed by enzymes such as esterases and carbamoylases. The released amine can then interact with various molecular targets, including receptors and enzymes, to exert its biological effects .

Comparison with Similar Compounds

    Ethyl carbamate:

    Methyl carbamate: Similar to benzyl N-ethylcarbamate but with a methyl group instead of a benzyl group.

    Propyl carbamate: Similar structure with a propyl group.

Uniqueness: this compound is unique due to the presence of both a benzyl and an ethyl group, which imparts specific chemical and physical properties.

Properties

IUPAC Name

benzyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPJFFOLNINEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495661
Record name Benzyl ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65935-09-3
Record name Benzyl ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylamine (1.3 mL, 20.0 mmol) and diisopropylethylamine (7 mL, 40.0 mmol) were combined in CH2Cl2 (200 mL) and cooled to 0° C. Benzyl chloroformate (2.86 mL, 20.0 mmol) was added dropwise, and the reaction was stirred at 0° C. for 30 minutes. Once no starting material was seen by analytical tlc, the mixture was warmed to room temperature and washed with H2O, 0.1N aqueous HCl, and H2O, and then dried and concentrated to give the title compound.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
2.86 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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